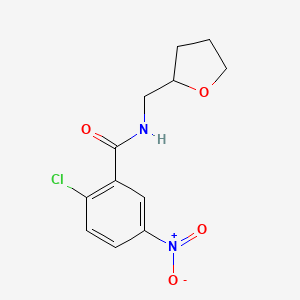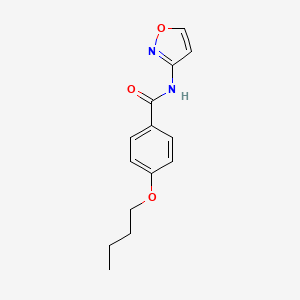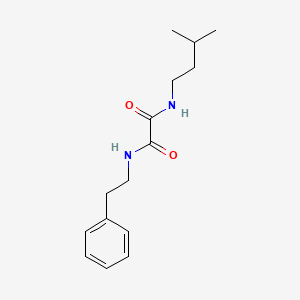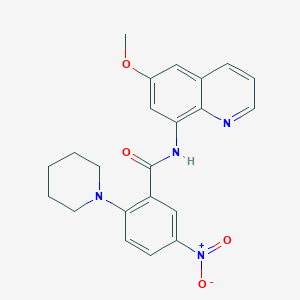![molecular formula C23H27NO4 B4959526 methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a chemical compound commonly known as MPHC. It is a psychoactive drug and a potent dopamine reuptake inhibitor. This chemical compound has been widely researched for its potential therapeutic applications in treating various mental health disorders, including addiction, depression, and schizophrenia. In
Wissenschaftliche Forschungsanwendungen
MPHC has been extensively studied for its potential therapeutic applications in treating mental health disorders. It has been shown to have a potent dopamine reuptake inhibitory effect, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
MPHC exerts its pharmacological effects by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects
MPHC has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPHC in lab experiments is its potent dopamine reuptake inhibitory effect, which can help researchers study the role of dopamine in various mental health disorders. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using MPHC in lab experiments is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
Zukünftige Richtungen
There are several future directions for research on MPHC. One area of focus is the development of new therapeutic applications for MPHC, particularly in the treatment of addiction, depression, and schizophrenia. Additionally, researchers are interested in studying the potential neuroprotective effects of MPHC in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of MPHC, particularly with regard to its potential for abuse and addiction.
Conclusion
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in treating various mental health disorders. It has been found to have a wide range of biochemical and physiological effects, including an increase in dopamine levels in the brain and a neuroprotective effect. While there are advantages to using MPHC in lab experiments, there are also limitations, particularly with regard to its potential for abuse. Future research on MPHC will focus on developing new therapeutic applications, studying its potential neuroprotective effects, and further investigating its safety and efficacy.
Synthesemethoden
The synthesis of MPHC involves the reaction of benzoic acid with piperidine, followed by the addition of 4-(hydroxymethyl)-4-(2-phenylethyl)phenol. The resulting product is then treated with methyl iodide to yield MPHC. This process is typically carried out in a laboratory setting and requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-9-5-8-19(16-20)21(26)24-14-12-23(17-25,13-15-24)11-10-18-6-3-2-4-7-18/h2-9,16,25H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMWHUDNHSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]carbonyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
